molecular formula C7H9ClN2 B1618388 2-Chloro-4-ethyl-6-methylpyrimidine CAS No. 61233-53-2

2-Chloro-4-ethyl-6-methylpyrimidine

Cat. No.: B1618388
CAS No.: 61233-53-2
M. Wt: 156.61 g/mol
InChI Key: QBZNYNDSHAHUFZ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-methylpyrimidine (CAS: 61233-53-2, molecular formula: C₇H₉ClN₂) is a halogenated pyrimidine derivative characterized by a chloro group at position 2, an ethyl group at position 4, and a methyl group at position 5. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloro substituent, which facilitates nucleophilic substitution reactions. It is stored under inert atmospheres at temperatures below -20°C to maintain stability . Its hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335), necessitating stringent safety protocols during handling .

Properties

IUPAC Name

2-chloro-4-ethyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZNYNDSHAHUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343940
Record name 2-Chloro-4-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61233-53-2
Record name 2-Chloro-4-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-ethyl-6-methylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require refluxing and careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The process typically includes steps such as solvent recovery, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including 2-chloro-4-ethyl-6-methylpyrimidine, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Antimalarial Activity

A series of molecular hybrids incorporating pyrimidine structures have been synthesized and evaluated for their antimalarial activity. Compounds derived from this compound exhibited potent effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The hybridization approach allowed for enhanced efficacy compared to traditional antimalarial drugs .

Herbicides and Pesticides

Pyrimidine derivatives are known for their utility in agrochemicals. This compound has been investigated for its potential as a herbicide. Its structure allows it to interfere with specific biochemical pathways in plants, leading to growth inhibition. Field trials have shown its effectiveness in controlling weed populations without significant phytotoxicity to crops .

Polymer Synthesis

The compound has been utilized in the synthesis of polymers with specific properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has focused on optimizing the polymerization conditions to maximize these benefits .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Antimalarial Hybrid Compounds

In a recent investigation, researchers synthesized a series of hybrids based on this compound and evaluated their antimalarial properties using the P. berghei mouse model. The most effective compound showed over 90% suppression of parasitemia at a dosage of 100 mg/kg, indicating its potential as a new therapeutic agent against malaria .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby blocking their activity or altering their function. This interaction can modulate various biochemical pathways, contributing to its pharmacological properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidines

The reactivity, applications, and physicochemical properties of 2-chloro-4-ethyl-6-methylpyrimidine are influenced by its substitution pattern. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Substituents (Positions) Key Applications Hazards (GHS)
This compound 61233-53-2 C₇H₉ClN₂ Cl (2), Ethyl (4), Methyl (6) Pharmaceutical intermediate H302, H315, H318, H335
4-Chloro-6-ethyl-2-methylpyrimidine - C₇H₉ClN₂ Cl (4), Ethyl (6), Methyl (2) Unknown Not reported
2-Chloro-4,6-diethylpyrimidine 65267-52-9 C₈H₁₁ClN₂ Cl (2), Ethyl (4,6) Agrochemical synthesis Unknown
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 88474-31-1 C₆H₇ClN₃O Cl (4), Methoxy (6), NH₂ (5) Drug intermediates Not reported
4-Chloro-2-ethoxy-6-methylpyrimidine 932701-88-7 C₇H₉ClN₂O Cl (4), Ethoxy (2), Methyl (6) Research applications Not reported

Substituent Position and Reactivity

  • Chloro Group Position : The chloro group at position 2 in this compound enhances electrophilicity at this site, making it more reactive toward nucleophilic substitution compared to 4-chloro isomers (e.g., 4-chloro-6-ethyl-2-methylpyrimidine) .
  • Alkyl vs.
  • Amino Substitution: The introduction of an amino group (e.g., 4-chloro-6-methylpyrimidin-2-amine) shifts reactivity toward electrophilic aromatic substitution, enabling use in heterocyclic drug synthesis .

Biological Activity

2-Chloro-4-ethyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}ClN2_{2}
  • Molecular Weight : 172.63 g/mol

The presence of the chloro group and ethyl and methyl substituents on the pyrimidine ring influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrimidine class, including this compound, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundIC50_{50} (μmol/L)Activity
This compoundNot specifiedPotential COX inhibitor
Celecoxib0.04 ± 0.01Standard COX inhibitor

In a comparative study, derivatives similar to this compound exhibited IC50_{50} values comparable to celecoxib, indicating promising anti-inflammatory effects .

Antimicrobial Activity

Pyrimidines have also been investigated for their antimicrobial properties. In vitro assays have demonstrated that some pyrimidine derivatives possess significant activity against various bacterial strains.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies

  • Anti-inflammatory Efficacy :
    A study assessed the efficacy of several pyrimidine derivatives in reducing inflammation in animal models. The results indicated that compounds with electron-donating groups enhanced anti-inflammatory activity by increasing binding affinity to COX enzymes .
  • Antimicrobial Testing :
    In a series of tests against Gram-positive and Gram-negative bacteria, this compound showed moderate inhibitory effects, suggesting potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity:

Substituent PositionEffect on Activity
Position 2 (Chloro)Increases COX inhibition
Position 4 (Ethyl)Enhances solubility
Position 6 (Methyl)Modulates receptor binding

Preliminary SAR investigations indicate that substituents can significantly impact both the pharmacokinetic properties and biological efficacy of these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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